

Application Note: Quantification of 1,3-Dicyclohexylurea by Quantitative Nuclear Magnetic Resonance (qNMR)

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dicyclohexylurea (DCU) is a common byproduct in peptide synthesis when using dicyclohexylcarbodiimide (DCC) as a coupling agent. The presence of residual DCU in final active pharmaceutical ingredients (APIs) is a critical quality attribute that must be controlled and accurately quantified. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of DCU levels. As a primary analytical technique, qNMR allows for the quantification of a substance without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling precise and accurate measurements.[1][2] This application note provides a detailed protocol for the quantification of DCU using ¹H qNMR, including method validation parameters.

Principle of qNMR for DCU Quantification

The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the molar amount of the corresponding nuclei in the sample. By comparing the integral of a characteristic DCU signal with the integral of a known amount of an internal standard, the concentration of DCU can be accurately determined. This method is



non-destructive and provides structural information, which aids in the specific identification and quantification of impurities.[1]

Experimental Protocol

This protocol is based on the internal standard method for the absolute quantification of **1,3-dicyclohexylurea**.

Materials and Equipment

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Analytical balance
- · Volumetric flasks and pipettes
- 1,3-Dicyclohexylurea (DCU) sample
- Internal Standard (IS): Tetramethylsilane (TMS) or other suitable certified standard (e.g., maleic acid, dimethyl sulfone)[1][3]
- Deuterated solvent: Pyridine-d₅ or other suitable deuterated solvent in which both the analyte and internal standard are fully soluble.[3]

Sample Preparation

- Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the sample containing DCU into a vial.
 - Add a precise volume of the internal standard stock solution to the vial.



- Ensure the sample and internal standard are completely dissolved, using vortexing or sonication if necessary.
- Transfer the final solution to an NMR tube.

NMR Data Acquisition

- Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.
- · Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei and accurate integration. A value of 30 seconds is a good starting point if T1 values are unknown.
 - Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.[1]
 - Spectral Width (sw): Set the spectral width to encompass all signals of interest.
 - Acquisition Time (aq): Use a sufficiently long acquisition time to ensure good digital resolution.

Data Processing and Quantification

- Fourier Transform and Phasing: Apply Fourier transformation to the Free Induction Decay
 (FID) and carefully phase the resulting spectrum.
- Baseline Correction: Apply a baseline correction to ensure accurate integration.
- Signal Integration:
 - Integrate the characteristic signal of DCU at δ 1.56 ppm (corresponding to 4 protons).[3]



- \circ Integrate a well-resolved signal from the internal standard (e.g., the singlet at δ 0.00 ppm for TMS).
- Calculation of DCU Concentration: The concentration of DCU can be calculated using the following formula:

CDCU = (IDCU / NDCU) * (NIS / IIS) * (MIS / MDCU) * PIS * (mIS / mSample)

Where:

- CDCU is the concentration of DCU
- IDCU and IIS are the integrated areas of the DCU and internal standard signals, respectively.
- NDCU and NIS are the number of protons for the integrated signals of DCU and the internal standard, respectively.
- MDCU and MIS are the molar masses of DCU and the internal standard, respectively.
- PIS is the purity of the internal standard.
- mIS and mSample are the masses of the internal standard and the sample, respectively.

Quantitative Data Summary

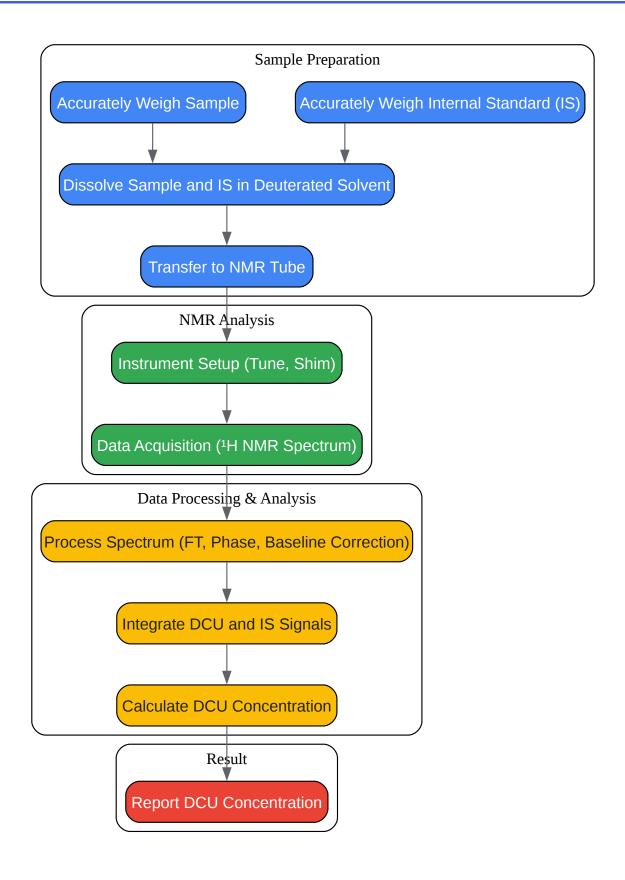
The following table summarizes the validation parameters for the qNMR method for DCU quantification.[3]



Parameter	Result
Linearity (R²)	> 0.999
Accuracy (Recovery)	99.48% – 102.02%
Precision (RSD%)	< 2.0%
Limit of Detection (LOD)	Specific value dependent on instrument and parameters
Limit of Quantification (LOQ)	Specific value dependent on instrument and parameters
Specificity	High, confirmed by specific chemical shift
Robustness	High

Experimental Workflow





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